molecular formula C12H12ClNO2 B2528233 5-Chloro-1-isobutylindoline-2,3-dione CAS No. 893721-50-1

5-Chloro-1-isobutylindoline-2,3-dione

Cat. No. B2528233
CAS RN: 893721-50-1
M. Wt: 237.68
InChI Key: IFFKSJMZCKKYDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isoindole-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds . They are usually synthesized by the condensation of a phthalic anhydride with primary amines . The synthesis of isoindoline/isoindoline-1,3-dione derivatives under solventless conditions has been reported . Synthesized compounds showed a free radical scavenging effect .


Molecular Structure Analysis

Isoindoline-1,3-dione derivatives are widespread structural motifs in a plethora of different natural products . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .


Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives have been synthesized via aldol condensation reactions . They have been used in various chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation .

Scientific Research Applications

properties

IUPAC Name

5-chloro-1-(2-methylpropyl)indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-7(2)6-14-10-4-3-8(13)5-9(10)11(15)12(14)16/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFKSJMZCKKYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)Cl)C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Was made in an analogous fashion to 1-propylindoline-2,3-dione from commercially available 5-chloroisatin (purchased from Fisher Scientific) and 1-bromo-2-methylpropane (purchased from Fisher Scientific). 1H NMR δ 7.57 (m, 2H), 6.87 (d, 1H), 3.54 (d, 2H), 2.12 (m, 1H), 1.00 (d, 6H).
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